molecular formula C23H21N3O3S2 B2565976 N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide CAS No. 899734-65-7

N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2565976
CAS No.: 899734-65-7
M. Wt: 451.56
InChI Key: FRWYNPKQWKCSKT-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material sciences .

Preparation Methods

The synthesis of N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide can be achieved through various synthetic routes. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents. The reaction is typically carried out in dimethyl formamide (DMF) as a solvent under mild conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane, and methanol. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic processes in bacteria .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-25(2)31(28,29)19-14-12-18(13-15-19)22(27)26(16-17-8-4-3-5-9-17)23-24-20-10-6-7-11-21(20)30-23/h3-15H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWYNPKQWKCSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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